molecular formula C22H28N2O4S2 B2400038 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 946249-35-0

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2400038
CAS RN: 946249-35-0
M. Wt: 448.6
InChI Key: HUNDIKTXZNRLRT-UHFFFAOYSA-N
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Description

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S2 and its molecular weight is 448.6. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Aromatic sulfonamides, including compounds with structures similar to the one mentioned, have been synthesized and tested for their anticancer properties. For instance, a study by Madácsi et al. (2013) found that a library of piperidine ring-fused aromatic sulfonamides induced oxidative stress and glutathione depletion in melanoma and leukemia cells. The compounds exhibited cytotoxic effects at micromolar concentrations, highlighting their potential as oxidative stress-inducing anticancer agents (Madácsi et al., 2013).

Structural Characterization and Complex Formation

The synthesis and structural characterization of complexes formed by sulfonamides, including those with quinoline structures, with metals such as zinc, have been reported. Macías et al. (2003) detailed the creation of zinc complexes with sulfonamides derived from 8-aminoquinoline, revealing their distorted tetrahedral environment around Zn2+ ions and showcasing the sulfonamides' role as bidentate ligands (Macías et al., 2003).

Inhibition of Enzymatic Activity

Sulfonamides, including tetrahydroisoquinolines, have been explored for their ability to inhibit specific enzymes, which is crucial for the development of therapeutic agents. Grunewald et al. (2005) synthesized compounds that showed significant inhibitory potency and selectivity towards phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine, suggesting potential applications in treating diseases related to neurotransmitter imbalances (Grunewald et al., 2005).

Synthesis Techniques

Research also focuses on the synthesis of sulfonamide derivatives and their incorporation into complex molecules. For example, a study by Bunce et al. (2012) discussed an approach to synthesizing tetrahydroisoquinolines, which are key structural elements in agents used to treat various diseases, including cancer and hepatitis C. Their work highlights the importance of these compounds in synthetic organic chemistry and drug discovery (Bunce et al., 2012).

Biochemical and Pharmacological Studies

The biochemical and pharmacological activities of sulfonamides and their derivatives are a significant area of study, with research extending to their antimicrobial properties and their role in inducing apoptosis in cancer cells. Fadda et al. (2016) synthesized quaternary ammonium salts containing sulfonate groups, demonstrating moderate antimicrobial activity, which emphasizes the versatility of sulfonamide compounds in developing new therapeutic agents (Fadda et al., 2016).

properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S2/c1-2-14-29(25,26)24-13-5-8-18-9-11-20(16-22(18)24)23-30(27,28)21-12-10-17-6-3-4-7-19(17)15-21/h9-12,15-16,23H,2-8,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNDIKTXZNRLRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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